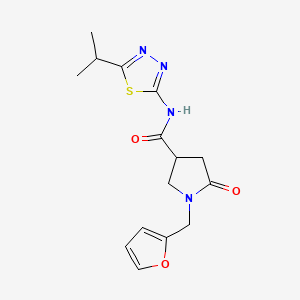![molecular formula C14H16N2O3 B6114025 N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6114025.png)
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as DHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DHBC belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure.
Mechanism of Action
The mechanism of action of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the activity of Akt, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the in vivo efficacy of N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also shown potential as a neuroprotective agent, and further research is needed to explore this potential application. Finally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antimicrobial and antiviral activity, and further studies are needed to investigate its potential as an antimicrobial and antiviral agent.
Synthesis Methods
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2,4-dihydroxybenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a catalyst. The resulting product is N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide, which can be purified through recrystallization.
Scientific Research Applications
N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, N'-(2,4-dihydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have potential as a neuroprotective agent.
properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-3-2-9(12(18)6-10)8-15-16-13(19)11-7-14(11)4-1-5-14/h2-3,6,8,11,17-18H,1,4-5,7H2,(H,16,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBSVJVBMYFRS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)

![2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113965.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B6113990.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)